molecular formula C5H8N2O2 B187761 2-Oxopyrrolidine-1-carboxamide CAS No. 40451-67-0

2-Oxopyrrolidine-1-carboxamide

Cat. No. B187761
CAS RN: 40451-67-0
M. Wt: 128.13 g/mol
InChI Key: XYVMBSCIEDOIJQ-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-1-carboxamide, also known as 1-Pyrrolidinecarboxamide, 2-oxo-, is a compound with the molecular formula C5H8N2O2 . It has an average mass of 128.129 Da and a monoisotopic mass of 128.058578 Da . This compound belongs to the class of organic compounds known as anilides .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific method for the synthesis of pyrrolidin-5-one-2-carboxamides involves a sequential Ugi/olefination reaction .


Molecular Structure Analysis

The structure of 2-Oxopyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring . This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

2-Oxopyrrolidine-1-carboxamide has a molecular formula of C5H8N2O2 . It has an average mass of 128.129 Da and a monoisotopic mass of 128.058578 Da . More detailed physical and chemical properties were not available in the retrieved sources.

Scientific Research Applications

  • Chemical Synthesis : One study detailed the one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, which are structurally related to 2-Oxopyrrolidine-1-carboxamide, indicating its use in the synthesis of complex organic compounds (Zeng et al., 2013).

  • Antineoplastic Agent : Another compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was synthesized and studied for its crystal structure as a potential antineoplastic agent (Banerjee et al., 2002).

  • Antiepileptic Activity : The structural analogue of piracetam, (S)-alpha-ethyl-2-oxopyrrolidine acetamide, has been approved as an add-on treatment for refractory partial-onset seizures in adults, demonstrating the therapeutic potential of similar compounds in epilepsy treatment (Kenda et al., 2004).

  • Combinatorial Chemistry : The synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides for combinatorial chemistry applications has been researched, contributing to the diversity of compounds available for drug discovery and development (Malavašič et al., 2007).

  • Anti-HIV Potential : Research into 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide indicates its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

  • Biological Activity Prediction : The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and their biological activity prediction using PASS (Prediction of Activity Spectra for Substances) is another application, indicating the compound's potential in novel therapeutic developments (Kharchenko et al., 2008).

Safety and Hazards

Users are advised to avoid contact with skin and eyes when handling 2-Oxopyrrolidine-1-carboxamide. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Pyrrolidine compounds, including 2-Oxopyrrolidine-1-carboxamide, have shown promise in the field of drug discovery due to their wide range of biological activities . Future research may focus on further exploring the biological activities of these compounds and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-oxopyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMBSCIEDOIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316140
Record name squamolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Squamolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oxopyrrolidine-1-carboxamide

CAS RN

40451-67-0
Record name 2-Oxo-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40451-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name squamolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Squamolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name Squamolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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